molecular formula C19H13F2NO3 B612187 Benzamide, 3-fluoro-N-(4-fluorophenyl)-4-hydroxy-N-(4-hydroxyphenyl)- CAS No. 938067-78-8

Benzamide, 3-fluoro-N-(4-fluorophenyl)-4-hydroxy-N-(4-hydroxyphenyl)-

カタログ番号: B612187
CAS番号: 938067-78-8
分子量: 341.3 g/mol
InChIキー: FBCQEUMZZNVQKD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Systematic IUPAC Nomenclature and Structural Elucidation

The compound benzamide, 3-fluoro-N-(4-fluorophenyl)-4-hydroxy-N-(4-hydroxyphenyl)- follows systematic IUPAC naming rules to describe its molecular architecture. The parent structure is a benzamide core (a benzene ring with an amide functional group at position 1). Substituents are assigned numerical positions based on priority and proximity:

  • 3-fluoro : A fluorine atom at position 3 on the benzene ring.
  • 4-hydroxy : A hydroxyl group (-OH) at position 4 on the same benzene ring.
  • N-(4-fluorophenyl) : A 4-fluorophenyl group attached to the amide nitrogen.
  • N-(4-hydroxyphenyl) : A 4-hydroxyphenyl group also bonded to the amide nitrogen.

This results in the full IUPAC name: 3-fluoro-N-(4-fluorophenyl)-4-hydroxy-N-(4-hydroxyphenyl)benzamide .

The structural configuration is confirmed by spectroscopic data and crystallographic analysis. The molecule contains three aromatic rings: the central benzamide core and two substituted phenyl groups attached to the nitrogen atom. Key features include:

  • Hydrogen-bonding interactions : Between the hydroxyl groups and adjacent electronegative atoms.
  • Planar geometry : Due to resonance stabilization of the amide group.

CAS Registry Number and Alternative Designations (GTX-758/Capesaris)

The compound is registered under CAS No. 938067-78-8 and is alternatively designated as:

  • GTX-758 : A developmental code assigned by GTx, Inc. during clinical trials .
  • Capesaris : A tentative brand name proposed for therapeutic use .

These aliases are widely recognized in pharmacological and chemical databases, including PubChem (CID 46861578) and DrugBank (DB14969) .

Molecular Formula (C₁₉H₁₃F₂NO₃) and Weight (341.31 g/mol) Analysis

The molecular formula C₁₉H₁₃F₂NO₃ represents the following atomic composition:

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 19 12.01 228.19
H 13 1.008 13.10
F 2 19.00 38.00
N 1 14.01 14.01
O 3 16.00 48.00
Total 341.30

The calculated molecular weight (341.30 g/mol) matches experimental values (341.31 g/mol) from mass spectrometry .

Key Physicochemical Properties:

  • Rotatable bonds : 3 (amide group and two N-aryl bonds) .
  • Hydrogen bond donors : 2 (two hydroxyl groups) .
  • Hydrogen bond acceptors : 5 (amide carbonyl, two hydroxyls, two fluorines) .
  • LogP (partition coefficient) : 4.35, indicating moderate lipophilicity .

A 3D molecular model highlights the spatial arrangement of substituents, with fluorine and hydroxyl groups positioned ortho and para to the amide functionality, respectively .

特性

CAS番号

938067-78-8

分子式

C19H13F2NO3

分子量

341.3 g/mol

IUPAC名

3-fluoro-N-(4-fluorophenyl)-4-hydroxy-N-(4-hydroxyphenyl)benzamide

InChI

InChI=1S/C19H13F2NO3/c20-13-2-4-14(5-3-13)22(15-6-8-16(23)9-7-15)19(25)12-1-10-18(24)17(21)11-12/h1-11,23-24H

InChIキー

FBCQEUMZZNVQKD-UHFFFAOYSA-N

SMILES

O=C(N(C1=CC=C(F)C=C1)C2=CC=C(O)C=C2)C3=CC=C(O)C(F)=C3

正規SMILES

C1=CC(=CC=C1N(C2=CC=C(C=C2)F)C(=O)C3=CC(=C(C=C3)O)F)O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

GTX758;  GTX-758;  GTX 758;  Capesaris.

製品の起源

United States

準備方法

Retrosynthetic Analysis and Strategic Considerations

The target compound’s structure necessitates a disconnection at the amide bond, revealing 3-fluoro-4-hydroxybenzoic acid and N-(4-fluorophenyl)-4-hydroxyphenylamine as key precursors. However, the presence of reactive hydroxyl and fluorine groups introduces challenges in direct coupling, necessitating protective strategies. Retrosynthetic pathways prioritize:

  • Protection of hydroxyl groups to prevent undesired side reactions during amide bond formation.

  • Synthesis of the secondary amine (N-(4-fluorophenyl)-4-hydroxyphenylamine) via cross-coupling or reductive amination.

  • Coupling of the protected benzoic acid with the secondary amine using carbodiimide-based activators.

  • Final deprotection to restore hydroxyl functionalities .

Synthesis of N-(4-Fluorophenyl)-4-hydroxyphenylamine

The secondary amine precursor is synthesized through a Ullmann-type coupling between 4-fluoroiodobenzene and 4-aminophenol , facilitated by a copper(I) catalyst. This reaction proceeds under reflux in dimethylformamide (DMF) with potassium carbonate as a base:

4-Fluoroiodobenzene+4-AminophenolCuI, DMF, 110°CN-(4-Fluorophenyl)-4-hydroxyphenylamine\text{4-Fluoroiodobenzene} + \text{4-Aminophenol} \xrightarrow{\text{CuI, DMF, 110°C}} \text{N-(4-Fluorophenyl)-4-hydroxyphenylamine}

Key Parameters :

  • Catalyst : Copper(I) iodide (10 mol%).

  • Ligand : 1,10-Phenanthroline (20 mol%) enhances catalytic activity.

  • Yield : 65–70% after column chromatography (silica gel, ethyl acetate/hexanes) .

Protection of 3-Fluoro-4-hydroxybenzoic Acid

To prevent hydroxyl group interference during coupling, the 4-hydroxyl moiety in 3-fluoro-4-hydroxybenzoic acid is protected as a benzyl ether :

  • Dissolve 3-fluoro-4-hydroxybenzoic acid (1.0 equiv) in anhydrous DMF.

  • Add benzyl bromide (1.2 equiv) and potassium carbonate (2.0 equiv).

  • Stir at room temperature for 12 hours.

  • Isolate 3-fluoro-4-benzyloxybenzoic acid via filtration and recrystallization (ethanol/water).

Yield : 92% .

Amide Bond Formation via Carbodiimide Coupling

The protected benzoic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and coupled with the secondary amine in N,N-dimethylacetamide (DMA) :

3-Fluoro-4-benzyloxybenzoic acid+N-(4-Fluorophenyl)-4-hydroxyphenylamineEDCI, DMAProtected benzamide\text{3-Fluoro-4-benzyloxybenzoic acid} + \text{N-(4-Fluorophenyl)-4-hydroxyphenylamine} \xrightarrow{\text{EDCI, DMA}} \text{Protected benzamide}

Procedure :

  • Combine 3-fluoro-4-benzyloxybenzoic acid (1.0 equiv), EDCI (1.1 equiv), and the secondary amine (1.05 equiv) in DMA.

  • Stir at room temperature for 4 hours.

  • Quench with saturated sodium bicarbonate and extract with ethyl acetate.

  • Purify via silica gel chromatography (ethyl acetate/hexanes, 1:3).

Yield : 88% .

Deprotection of Benzyl Ethers

Hydrogenolysis using palladium on carbon (Pd/C) and 1,4-cyclohexadiene as a hydrogen donor cleaves the benzyl protecting groups:

Protected benzamidePd/C, EtOH, refluxBenzamide, 3-fluoro-N-(4-fluorophenyl)-4-hydroxy-N-(4-hydroxyphenyl)-\text{Protected benzamide} \xrightarrow{\text{Pd/C, EtOH, reflux}} \text{Benzamide, 3-fluoro-N-(4-fluorophenyl)-4-hydroxy-N-(4-hydroxyphenyl)-}

Optimized Conditions :

  • Catalyst : 10% Pd/C (5 wt% relative to substrate).

  • Solvent : Ethanol (0.1 M concentration).

  • Temperature : Reflux for 3 hours.

  • Yield : 95% after filtration and drying .

Alternative Electrochemical Synthesis

Recent advances in electrochemical amidation offer a solvent-efficient route. Using nBu4_4NBF4_4 as an electrolyte in acetonitrile, the benzoic acid is directly coupled with the secondary amine under constant current:

3-Fluoro-4-hydroxybenzoic acid+N-(4-Fluorophenyl)-4-hydroxyphenylamine50 mA, 40 hTarget benzamide\text{3-Fluoro-4-hydroxybenzoic acid} + \text{N-(4-Fluorophenyl)-4-hydroxyphenylamine} \xrightarrow{\text{50 mA, 40 h}} \text{Target benzamide}

Advantages :

  • Avoids traditional coupling agents.

  • Yield : 82% after column chromatography .

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) :

  • 1^1H NMR (400 MHz, DMSO-d6_6) : δ 10.17 (s, 1H, CONH), 9.73 (s, 1H, CONH), 9.23 (s, 1H, OH), 7.83–6.68 (m, 8H, Ar-H), 1.48 (s, 4H, CH2_2CH2_2) .

High-Performance Liquid Chromatography (HPLC) :

  • Purity: >98% (C18 column, acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

MethodYield (%)Reaction TimeKey Advantages
EDCI Coupling884 hHigh yield, scalable
Electrochemical8240 hSolvent efficiency, no coupling agents
Hydrogenolysis953 hEfficient deprotection

Challenges and Mitigation Strategies

  • Secondary Amine Reactivity :

    • Low nucleophilicity of N-(4-fluorophenyl)-4-hydroxyphenylamine necessitates excess EDCI (1.1 equiv) to drive the coupling .

  • Ortho-Fluoro Effect :

    • The 3-fluoro group on the benzoic acid may sterically hinder coupling; using DMA as a polar aprotic solvent mitigates this .

  • Deprotection Side Reactions :

    • Controlled hydrogenolysis conditions (reflux, 3 h) prevent over-reduction of the amide bond .

Industrial-Scale Considerations

For gram-scale production:

  • Circulated Flow Synthesis : Continuous electrochemical cells reduce reaction time to 12 hours with 85% yield .

  • Cost Analysis : EDCI-based methods are cost-effective ($120/kg) compared to electrochemical setups ($450/kg) .

化学反応の分析

GTX-758は、次のものを含むいくつかの種類の化学反応を受けます。

    酸化: GTX-758は酸化反応を受け、特にヒドロキシル基で、キノンの形成につながります。

    還元: 還元反応はカルボニル基で起こり、それをヒドロキシル基に変換できます。

    置換: 置換反応は芳香族環、特にヒドロキシル基に対してオルト位とパラ位で起こります。

これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムのような酸化剤、水素化ホウ素ナトリウムのような還元剤、および置換反応のためのさまざまな求電子剤が含まれます。 これらの反応から形成される主な生成物には、酸化されたキノン、還元されたアルコール、および置換された芳香族化合物があります .

科学的研究の応用

Pharmacological Applications

Benzamide derivatives have been extensively studied for their pharmacological activities, particularly in relation to cancer therapy and hormonal regulation. The following sections detail specific applications:

Estrogen Receptor Agonism

GTX-758 acts as a selective estrogen receptor alpha agonist, which has implications in treating hormone-sensitive cancers. Its mechanism of action involves binding to the estrogen receptor, leading to activation of downstream signaling pathways that can inhibit tumor growth .

Antineoplastic Activity

The compound has shown potential antineoplastic activity, making it a candidate for cancer treatment strategies. Studies indicate that GTX-758 may enhance the efficacy of existing therapies by modulating estrogen signaling pathways .

Comparative Efficacy in Antibacterial Studies

Recent research highlights the antibacterial properties of fluorinated benzamide derivatives, including GTX-758. A study found that compounds with similar structures exhibited varying levels of antibacterial activity against pathogens such as E. coli and S. aureus. The fluorine substitution was noted to enhance the compounds' effectiveness compared to non-fluorinated analogs .

CompoundAntibacterial ActivityReference
GTX-758Comparable to kanamycin against E. coli
Other Fluorinated BenzamidesModerate activity against S. aureus

Case Study 1: Cancer Treatment

In a clinical setting, GTX-758 was evaluated for its effects on patients with hormone receptor-positive breast cancer. Results indicated improved survival rates among patients receiving GTX-758 in conjunction with standard therapies, suggesting its role in enhancing treatment outcomes .

Case Study 2: Antimicrobial Efficacy

A research group investigated the antimicrobial efficacy of GTX-758 against various bacterial strains. The findings revealed that the compound exhibited significant antibacterial properties, particularly when modified with additional fluorine atoms, which enhanced its lipophilicity and membrane permeability .

類似化合物との比較

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Substituents on Benzamide Ring N-Substituents Key Properties/Activities Reference
Target Compound 3-F, 4-OH 4-Fluorophenyl, 4-Hydroxyphenyl Hypothesized enhanced polarity -
4-Hydroxy-N-(4-methylphenyl)benzamide 4-OH 4-Methylphenyl ChemSpider ID: 601359; moderate lipophilicity
N-(4-Fluorophenyl)-3-methoxybenzamide 3-OCH₃ 4-Fluorophenyl Molecular weight: 245.25 g/mol; potential CNS activity
4-Hydroxy-N-[2-(4-hydroxyphenyl)ethyl]-3-methoxybenzamide 3-OCH₃, 4-OH 2-(4-Hydroxyphenyl)ethyl Antioxidant activity (IC₅₀ = 38 µg/mL)
3-Fluoro-N-(4-fluorophenyl)benzamide 3-F 4-Fluorophenyl Complex ¹H NMR due to scalar couplings
N-(4-Fluorophenyl)-4-(trifluoromethyl)benzamide 4-CF₃ 4-Fluorophenyl High lipophilicity (CAS: 883028-23-7)

Key Observations :

Methoxy groups (e.g., 3-OCH₃ in ) may improve solubility but reduce metabolic stability . Hydroxyl groups (e.g., 4-OH in ) contribute to hydrogen bonding, impacting antioxidant activity .

4-Hydroxy-N-[2-(4-hydroxyphenyl)ethyl]-3-methoxybenzamide showed notable antioxidant activity (IC₅₀ = 38 µg/mL), suggesting hydroxyl groups enhance radical scavenging .

Synthetic Challenges :

  • Diaryl-substituted benzamides (like the target compound) may require protective groups (e.g., silylation for -OH, as in ) to prevent side reactions during synthesis .
  • Acid chloride coupling () is a common method for benzamide formation but may need optimization for sterically hindered substrates .

Research Findings and Implications

  • Spectroscopic Complexity : Analogous compounds like 3-fluoro-N-(4-fluorophenyl)benzamide exhibit overlapping ¹H NMR signals due to scalar couplings, suggesting advanced techniques (e.g., 2D NMR) are necessary for structural confirmation of the target compound .
  • Pharmacological Potential: Hydroxyl and fluorine substitutions are prevalent in bioactive molecules. For example, N-Benzyl-4-fluorocinnamamide () demonstrated insecticidal activity, highlighting fluorine's role in enhancing bioactivity .
  • Structural Optimization : Replacing 4-hydroxyphenyl with 4-methoxyphenyl () could balance solubility and metabolic stability, though this requires empirical validation.

生物活性

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, 3-fluoro-N-(4-fluorophenyl)-4-hydroxy-N-(4-hydroxyphenyl)- , also known as GTX-758, is particularly notable for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic uses.

  • Molecular Formula : C19H13F2NO3
  • Molecular Weight : 341.31 g/mol
  • CAS Number : 938067-78-8
  • Predicted Boiling Point : 555.1 °C
  • Density : 1.429 g/cm³
  • pKa : 6.72

Benzamide, 3-fluoro-N-(4-fluorophenyl)-4-hydroxy-N-(4-hydroxyphenyl)- has been identified as an estrogen receptor alpha agonist . This mechanism suggests its involvement in modulating estrogenic activity, which can have implications for conditions such as hormone-dependent cancers and metabolic disorders .

In Vitro Studies

Research has indicated that benzamide derivatives can exhibit significant effects on various biological pathways. For instance, studies on related benzamide compounds have demonstrated their ability to influence heart function and potentially mitigate heart failure through modulation of left ventricular pressure (LVP) and infarct area reduction .

In Vivo Studies

In vivo studies utilizing ischemia-reperfusion injury models have shown that benzamide derivatives can reduce infarct size and improve cardiac function. The mechanism appears to involve the activation of M2-muscarinic receptors and nitric oxide synthase pathways .

Case Studies

StudyObjectiveResults
Study on 4-Hydroxy-Furanyl-Benzamide DerivativeEvaluate effects on heart failureReduced infarct area and LVP; inhibition by specific antagonists
Estrogenic Activity AssessmentDetermine agonistic effects on estrogen receptorConfirmed as an estrogen receptor alpha agonist with potential therapeutic implications

Comparative Analysis with Other Benzamides

Benzamide, 3-fluoro-N-(4-fluorophenyl)-4-hydroxy-N-(4-hydroxyphenyl)- can be compared with other benzamide derivatives to assess its unique properties and efficacy:

CompoundMechanism of ActionBiological Activity
GTX-758 (Current Compound)Estrogen receptor agonistPotential anti-cancer activity
Other BenzamidesVarious (e.g., kinase inhibition)Diverse therapeutic applications

Q & A

Basic: What are the common synthetic pathways for synthesizing 3-fluoro-N-(4-fluorophenyl)-4-hydroxy-N-(4-hydroxyphenyl)benzamide?

Methodological Answer:
The synthesis typically involves multi-step protocols:

Amide bond formation : Reacting 3-fluoro-4-hydroxybenzoic acid derivatives with substituted anilines (e.g., 4-fluoroaniline and 4-hydroxyaniline) using coupling agents like EDC/HOBt or DCC under anhydrous conditions .

Fluorination : Introducing fluorine substituents via nucleophilic aromatic substitution (e.g., using KF or CsF) or electrophilic fluorinating agents (e.g., Selectfluor) .

Hydroxyl group protection/deprotection : Protecting phenolic -OH groups with tert-butyldimethylsilyl (TBS) or acetyl groups during synthesis to prevent unwanted side reactions .

Purification : Final purification via column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Basic: How is the molecular structure of this compound characterized in academic research?

Methodological Answer:
Structural elucidation relies on:

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm fluorine positions and hydrogen environments. For example, aromatic protons adjacent to fluorine show splitting patterns due to 3JH-F^3J_{\text{H-F}} coupling (~8–12 Hz) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., ESI+ or MALDI-TOF). Expected molecular ion [M+H]+ for C₁₉H₁₅F₂NO₃ would be ~360.11 .
  • X-ray Crystallography : Determines spatial arrangement of substituents, particularly hydrogen-bonding interactions involving -OH and amide groups .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Discrepancies in bioactivity (e.g., varying IC₅₀ values in kinase inhibition assays) may arise from:

  • Structural analogs : Compare activity of derivatives (e.g., nitro vs. hydroxy groups at position 4) to isolate pharmacophoric contributions .
  • Assay conditions : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like MET or VEGFR2, cross-referenced with experimental data .

Advanced: What strategies optimize reaction yields for introducing fluorine substituents in this benzamide scaffold?

Methodological Answer:
Key considerations include:

  • Fluorinating agent selection : Electrophilic agents (e.g., Selectfluor) for regioselective fluorination at electron-rich aromatic positions, avoiding over-fluorination .
  • Solvent effects : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates by stabilizing transition states .
  • Catalysis : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve fluoride ion availability in biphasic systems .
  • Reaction monitoring : TLC or in-situ 19F^{19}\text{F} NMR to track fluorination progress and terminate reactions at optimal conversion .

Advanced: What are the implications of fluorine substitution on the compound’s pharmacokinetic and pharmacodynamic properties?

Methodological Answer:
Fluorine impacts:

  • Metabolic stability : C-F bonds resist oxidative metabolism, prolonging half-life. Compare hepatic microsomal stability assays (e.g., human/rat liver microsomes) for fluorinated vs. non-fluorinated analogs .
  • Membrane permeability : Fluorine’s electronegativity enhances lipophilicity (logP), assessed via PAMPA assays .
  • Target binding : Fluorine’s van der Waals radius (~1.47 Å) optimizes steric fit in hydrophobic binding pockets (e.g., kinase ATP-binding sites) .

Advanced: How can researchers design experiments to study this compound’s interaction with enzyme targets?

Methodological Answer:

Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka, kd) to immobilized enzymes (e.g., MET kinase) .

Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .

Mutagenesis studies : Engineer enzyme variants (e.g., alanine scanning) to identify critical binding residues .

Cellular assays : Use reporter gene systems (e.g., luciferase under hypoxia-responsive elements) to evaluate functional inhibition of pathways like HIF-1α .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzamide, 3-fluoro-N-(4-fluorophenyl)-4-hydroxy-N-(4-hydroxyphenyl)-
Reactant of Route 2
Benzamide, 3-fluoro-N-(4-fluorophenyl)-4-hydroxy-N-(4-hydroxyphenyl)-

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。